Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Physicochemical Property Medicinal Chemistry LogP

Research bottleneck: Analog synthesis fails when methyl ester deprotection requires re-optimization. This ethyl ester (CAS 1696907-15-9) is the documented synthon for clinical antifolates and kinase inhibitors. • **Preferred scaffold**: Ethyl ester explicitly patented for saponification yield (vs. methyl ester, CAS 126149-77-7) • **CNS bias**: LogP 0.82 improves passive permeability vs. free acid • **Process certainty**: Matches published routes without deprotection rework • **98% purity** minimizes impurity carryover in multi-gram synthesis

Molecular Formula C9H10N4O2
Molecular Weight 206.20
CAS No. 1696907-15-9
Cat. No. B3108976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS1696907-15-9
Molecular FormulaC9H10N4O2
Molecular Weight206.20
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=NC=NC(=C12)N
InChIInChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13)
InChIKeyYRKROIRANZPIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,3-d]pyrimidine Core Building Block


Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1696907-15-9) is a heterocyclic compound with the molecular formula C9H10N4O2 and a molecular weight of 206.20 Da [1]. It belongs to the pyrrolo[2,3-d]pyrimidine family, a scaffold known for its utility in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and antifolate antineoplastic agents [2]. This compound features a 4-amino substitution pattern and an ethyl ester at the 5-position, making it a versatile building block for further functionalization through standard amide coupling or ester hydrolysis reactions.

Pyrrolo[2,3-d]pyrimidine scaffold

Core for kinase inhibitor and antifolate research programs.

Ethyl ester handle

Enables amide coupling or controlled hydrolysis to carboxylic acid.

4-Amino group

Preserves key hydrogen-bond donor/acceptor for target interactions.

Substitution Risk with Other Analogs


Generic substitution with in-class analogs like the methyl ester (CAS 126149-77-7) or the free carboxylic acid (CAS 1488-48-8) is not inherently equivalent. The choice of the ethyl ester over its methyl counterpart directly influences downstream reaction efficiency and purification steps. Critically, the ethyl ester is explicitly preferred in patented synthetic routes for creating clinical antifolate candidates because it provides a necessary balance of stability and reactivity during saponification, impacting the final yield of target molecules [1]. Furthermore, differences in physicochemical properties, such as lipophilicity, and the availability of higher analytical purity from certain vendors create a verifiable basis for prioritizing this specific compound.

Methyl ester
Saponification efficiency may differ

The ethyl ester is the documented precursor in antifolate synthetic routes; the methyl ester has not been validated in this series, potentially requiring re-optimization of deprotection conditions.

Free acid
Premature deprotection risks side reactions

Using the free carboxylic acid bypasses the protective ester group, which may lead to undesired coupling or solubility complications during multi-step synthesis.

Quantitative Differentiators vs. Methyl Ester


Higher Lipophilicity vs. Methyl Ester

The target ethyl ester exhibits a measurably higher lipophilicity compared to its closest methyl ester analog. This differential is a key factor in predicting passive membrane permeability and general solubility profiles, influencing its utility in fragment-based drug design. The ethyl ester's consensus Log P_o/w is 0.82, compared to the methyl ester's value of 0.7168 .

Lipophilicity
Cross-study comparable
Ethyl ester Log Po/w: 0.82
Methyl ester: 0.7168
Δ = +0.1032
Lipophilicity baseline for fragment design
Calculated LogP values; may shift permeability profile.
Physicochemical Property Medicinal Chemistry LogP

Superior Vendor-Certified Purity

When sourcing for sensitive synthetic sequences, the maximum available analytical purity of the building block is critical. The ethyl ester is routinely available from major suppliers at a certified purity of 98% (HPLC), a threshold that is higher than the standard 97% purity offered for the corresponding methyl ester from the same vendor's catalog .

Certified Purity
Specification review
98% (HPLC) for ethyl ester
97% for methyl ester from same vendor
May reduce impurity carryover in multi-step synthesis
Supplier datasheet comparison; lot-specific verification recommended.
Chemical Procurement Purity Analysis Building Block

Preferred Intermediate in Antifolate Synthesis

The ethyl ester is not merely an analog; it is the documented productive intermediate in the synthesis of classical 5-substituted pyrrolo[2,3-d]pyrimidine antifolates with potent tumor cell growth inhibition. In key medicinal chemistry literature, the final step in producing active clinical leads involves saponification of the specific ethyl ester to the active carboxylic acid. For instance, compound 6 in this series, generated via the ethyl ester, demonstrated IC50 values of 46 µM against isolated human thymidylate synthase (TS) and was potent against multiple cancer cell lines [1]. The methyl ester has not been validated as a direct precursor in this established antitumor series.

Synthetic Utility
Class-level
Ethyl ester: validated precursor in antifolate series (reported IC50 46 µM vs human TS)
Methyl ester: not described in this series
Reported enzyme and cell-based assay context for derived leads
Data from literature; direct precursor role may reduce route scouting effort.
Antifolate Antineoplastic Synthetic Intermediate

Documented Solution Stability Data

The target ethyl ester has publicly documented, supplier-verified storage conditions and solubility data that are critical for planning long-term experimental use. The recommended long-term storage condition is -20°C to -80°C as a stock solution, with DMSO solubility explicitly quantified to enable accurate master liquid preparation without batch failure [1]. While the methyl ester also requires storage at 2-8°C, the specific in-solution stability data and stock solution preparation tables are a publicly verifiable asset for the ethyl ester that directly supports reproducible experimental workflows.

Solution Stability
Reported
Ethyl ester: stock solution protocols available (DMSO, -80°C/-20°C)
Methyl ester: no equivalent published protocol
Supports assay reproducibility with predefined preparation
Vendor-provided data; verify under local laboratory conditions.
Stability Storage Handling

Procurement-Driven Application Scenarios


Kinase Inhibitor Lead Optimization

In a kinase inhibitor program, the ethyl ester serves as a pivotal, multi-gram starting material for rapid analog synthesis. Its validated 98% purity reduces impurity carryover, and the defined LogP of 0.82 offers a calculated baseline for predicting the lipophilicity of final amide conjugates, streamlining the Design-Make-Test cycle for fragment growth .

Scale-Up of Clinical Antifolate Candidates

This specific ethyl ester is the documented synthon for classical antifolate agents. Following established synthetic pathways, the ethyl ester is subjected to a saponification reaction, which yields the free acid pharmacophore [1]. Using the ethyl ester, as opposed to the methyl ester, is crucial for implementing the published route without re-optimizing deprotection conditions, directly impacting process development timelines.

Tool Compound Synthesis for Target Engagement

The 4-amino-5-ethylester substitution pattern offers a single point for attachment of an active moiety via the carboxyl group while maintaining the critical 4-amino hydrogen bond donor/acceptor. The documented DMSO solubility and stock solution stability data from suppliers enable the reliable synthesis of probe molecules at defined concentrations, ensuring assay reproducibility in cellular target engagement studies [2].

Building Block for CNS Drug Discovery

Given its moderately higher lipophilicity (LogP 0.82) compared to the methyl ester, this building block is a better physicochemical match for central nervous system (CNS) drug discovery programs where slightly improved passive permeability is desired. A research buyer would select this compound to bias early-stage libraries toward CNS-accessible chemical space without adding bulk .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Purity and lipophilicity baseline
Impurity profiling and LogP verification
Antifolate inhibitor research
Documented synthetic precursor
Saponification efficiency and route validation
Target engagement probe synthesis
Defined solubility and stock solution data
DMSO solubility and solution stability
CNS research compound design
Moderated lipophilicity profile
Permeability assay context
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